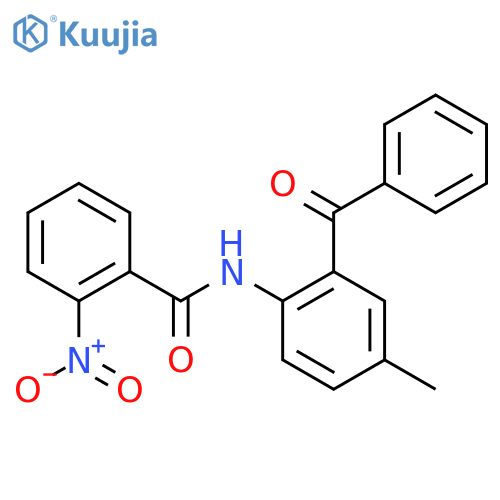

Cas no 75840-40-3 (N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide)

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

- Benzamide, N-(2-benzoyl-4-methylphenyl)-2-nitro-

- Oprea1_838381

- SR-01000389587-1

- F0015-0027

- AKOS001586417

- SR-01000389587

- 75840-40-3

- EU-0033466

-

- インチ: 1S/C21H16N2O4/c1-14-11-12-18(17(13-14)20(24)15-7-3-2-4-8-15)22-21(25)16-9-5-6-10-19(16)23(26)27/h2-13H,1H3,(H,22,25)

- InChIKey: UQHQNPCJGKWCRD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)C1C=C(C)C=CC=1NC(C1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 360.11100700g/mol

- どういたいしつりょう: 360.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 92Ų

じっけんとくせい

- 密度みつど: 1.312±0.06 g/cm3(Predicted)

- ふってん: 504.1±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.86±0.70(Predicted)

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0015-0027-40mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-1mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-75mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-5mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-25mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-5μmol |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-30mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-3mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-10mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0015-0027-15mg |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide |

75840-40-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamideに関する追加情報

N-(2-Benzoyl-4-Methylphenyl)-2-Nitrobenzamide: A Comprehensive Overview

The compound N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, identified by the CAS number 75840-40-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines aromatic rings, amide functionalities, and nitro groups, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the potential of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide in drug discovery and development. Its structure allows for strong intermolecular interactions, which are crucial for designing bioactive molecules with high affinity for specific targets. Researchers have explored its role in inhibiting key enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's, demonstrating its promise as a lead compound for therapeutic agents.

In the realm of materials science, this compound has been utilized as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to form stable amide bonds makes it an ideal candidate for constructing high-performance materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have leveraged this compound to develop self-healing polymers, which exhibit remarkable resilience under stress.

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of a nitro group introduces electron-withdrawing effects, enhancing the reactivity of the molecule in various chemical transformations. This property has been exploited in the development of novel catalysts for industrial processes, such as olefin oxidation and cross-coupling reactions.

Moreover, this compound has found applications in analytical chemistry as a sensitive probe for detecting trace amounts of metal ions in complex matrices. Its high selectivity and sensitivity make it an invaluable tool in environmental monitoring and quality control processes across industries.

Recent research has also focused on the green synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide, utilizing eco-friendly solvents and biocatalysts to minimize environmental impact. This approach aligns with global efforts to promote sustainable chemistry practices and reduce reliance on hazardous chemicals.

In conclusion, N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide stands as a testament to the ingenuity of modern chemical research. Its diverse applications across multiple disciplines underscore its importance as a key compound in contemporary science and technology. As research continues to uncover new potentials, this compound is poised to play an even greater role in shaping the future of chemistry and its allied fields.

75840-40-3 (N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide) 関連製品

- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)

- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)

- 2229617-21-2(2-bromo-6-methoxy-3-2-(methylamino)ethylphenol)

- 1176530-65-6((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)

- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)

- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)

- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)